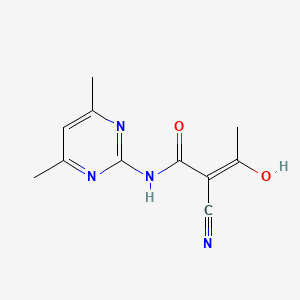
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that falls within the category of sulfonamides. Sulfonamides are known for their diverse applications, particularly in the medicinal chemistry field as antibiotics and in other chemical processes due to their unique properties. This specific compound is characterized by its complex structure, making it significant in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence. Typically, the synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline derivative followed by sequential functionalization at different positions:
Formation of 1,2,3,4-tetrahydroquinoline: Begin with an appropriate aniline derivative, which undergoes cyclization to form the tetrahydroquinoline core.
Sulfonation: Introduce the propylsulfonyl group at the 1-position using a sulfonyl chloride derivative under basic conditions.
Bromination and Fluorination: Selective bromination followed by a substitution reaction can introduce the fluorine atom at the 3-position.
Ethoxy Substitution: The ethoxy group is typically introduced via an etherification reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the compound with an appropriate sulfonamide derivative.
Industrial Production Methods
Industrial production of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves similar synthetic routes but optimized for scale, often using continuous flow reactors and automated systems to ensure efficiency and yield. Conditions such as temperature, pressure, solvent choice, and catalyst use are meticulously controlled to achieve the desired purity and quantity.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction can modify the sulfonyl or nitro groups if present.
Substitution: Aromatic substitution reactions can occur, especially on the benzene ring and the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Commonly using hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution often uses reagents like bromine (Br2), chlorine (Cl2), or fluorinating agents for introducing halogens.
Major Products
Oxidation might yield quinolinone derivatives.
Reduction could lead to amine derivatives.
Substitution reactions can produce various halogenated or nitro-substituted products.
科学研究应用
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of new molecules with potential biological activity.
Biology: Investigated for its potential interactions with biological systems, particularly as enzyme inhibitors or receptor modulators.
Medicine: Explored for therapeutic uses, particularly in designing drugs targeting specific diseases due to its sulfonamide moiety.
Industry: Utilized in creating specialty chemicals, dyes, and pigments due to its unique structure and properties.
作用机制
The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of enzymes or receptors:
Molecular Targets: May include various enzymes like proteases, kinases, or sulfonamide receptors.
Pathways Involved: Interferes with metabolic or signal transduction pathways, leading to its desired or observed biological effects.
相似化合物的比较
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific substitutions on the benzene and tetrahydroquinoline rings, providing distinct properties and applications.
Similar Compounds
4-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar core structure but different halogen substitution.
4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variation in the functional groups attached, leading to different reactivity and biological activity.
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variations in halogen substitution and overall reactivity.
属性
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXFHCJYOIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)







![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)

